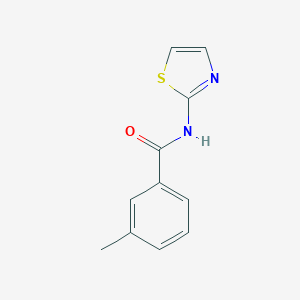
3-Methyl-N-(1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(1,3-thiazol-2-yl)benzamide, also known as MTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-Methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of signaling molecules that play a role in the inflammatory response. 3-Methyl-N-(1,3-thiazol-2-yl)benzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
3-Methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 3-Methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit the production of prostaglandins, which play a role in the inflammatory response. Additionally, 3-Methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to scavenge free radicals and reduce oxidative stress. 3-Methyl-N-(1,3-thiazol-2-yl)benzamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 3-Methyl-N-(1,3-thiazol-2-yl)benzamide has some limitations, including its low water solubility, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 3-Methyl-N-(1,3-thiazol-2-yl)benzamide. One area of research is to further investigate its mechanism of action, including its effects on signaling pathways and gene expression. Another area of research is to explore its potential therapeutic applications, including its use as an anti-inflammatory, antioxidant, and anticancer agent. Additionally, future research could focus on developing more water-soluble derivatives of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide to improve its bioavailability and pharmacokinetics.
Méthodes De Synthèse
3-Methyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized using various methods, including the condensation reaction between 2-aminothiazole and 3-methylbenzoyl chloride in the presence of a base. The reaction yields 3-Methyl-N-(1,3-thiazol-2-yl)benzamide as a white crystalline solid with a melting point of 177-179°C. The purity of the compound can be determined by various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
3-Methyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3-Methyl-N-(1,3-thiazol-2-yl)benzamide has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 3-Methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Nom du produit |
3-Methyl-N-(1,3-thiazol-2-yl)benzamide |
|---|---|
Formule moléculaire |
C11H10N2OS |
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
3-methyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H10N2OS/c1-8-3-2-4-9(7-8)10(14)13-11-12-5-6-15-11/h2-7H,1H3,(H,12,13,14) |
Clé InChI |
DSEARAKYUSKFIA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)


![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)






![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)
